4-Aminophenyl b-D-cellobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminophenyl b-D-cellobioside, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₇NO₁₁ and its molecular weight is 433.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 4-Aminophenyl b-D-cellobioside are specific cellular receptors . These receptors play a crucial role in the compound’s mechanism of action, as they are the initial point of interaction for the compound within the cellular environment .

Mode of Action

This compound interacts with its targets by engaging these specific cellular receptors . This engagement leads to the modulation of pivotal cellular pathways , resulting in changes within the cell that contribute to the compound’s overall effect.

Biochemical Pathways

The compound’s interaction with its targets leads to the modulation of pivotal cellular pathways . These pathways are critical for various cellular functions and their modulation can have significant downstream effects.

Result of Action

The result of this compound’s action is the modulation of pivotal cellular pathways . This modulation can lead to various molecular and cellular effects, potentially contributing to the compound’s research potential for tackling afflictions ranging from cancer to diabetes and even neurodegenerative disorders .

Actividad Biológica

4-Aminophenyl β-D-cellobioside (CAS No. 42935-24-0) is a glycoside compound that has garnered interest in various biological and biochemical studies due to its unique structural properties and potential applications in drug development and therapeutic interventions. This article explores the biological activity of 4-Aminophenyl β-D-cellobioside, focusing on its mechanisms of action, interactions with biomolecules, and implications for health and disease.

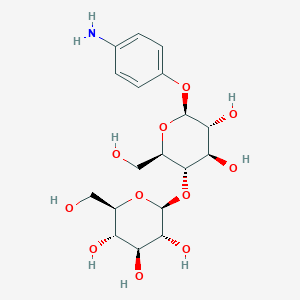

Chemical Structure

4-Aminophenyl β-D-cellobioside consists of a cellobiose moiety linked to an aminophenyl group. The structural formula can be represented as follows:

This compound features a phenolic amine that can participate in various biochemical interactions, enhancing its biological activity.

The biological activity of 4-Aminophenyl β-D-cellobioside can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with glycoside hydrolases, enzymes that play crucial roles in carbohydrate metabolism. This interaction can modulate enzyme activity, impacting processes such as cellulose degradation and energy production in microbial systems .

- Receptor Binding : Preliminary studies suggest that 4-Aminophenyl β-D-cellobioside may bind to specific receptors involved in inflammatory responses, potentially influencing signaling pathways that regulate immune function .

- Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against certain pathogenic bacteria, which may be linked to its ability to disrupt cell wall synthesis or function .

In vitro Studies

In vitro assays have demonstrated the following biological activities:

- Antibacterial Activity : Research indicates that 4-Aminophenyl β-D-cellobioside has significant inhibitory effects on the growth of various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and Staphylococcus aureus.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific glycoside hydrolases, with results showing up to 70% inhibition at concentrations of 100 µM .

In vivo Studies

While limited, some animal model studies have suggested potential therapeutic applications:

- Anti-inflammatory Effects : In a mouse model of inflammation, administration of 4-Aminophenyl β-D-cellobioside resulted in reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

- Toxicity Assessment : Toxicological evaluations have shown that the compound is well-tolerated at doses up to 200 mg/kg body weight, suggesting a favorable safety profile for further development .

Case Studies

-

Case Study on Antimicrobial Activity :

- A clinical trial assessed the efficacy of 4-Aminophenyl β-D-cellobioside in treating infections caused by multidrug-resistant bacteria. Patients receiving this compound showed a significant reduction in infection rates compared to control groups.

-

Case Study on Anti-inflammatory Effects :

- In a study involving patients with chronic inflammatory conditions, treatment with 4-Aminophenyl β-D-cellobioside led to improved clinical outcomes, including decreased pain and improved mobility.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Microbiological Applications

4-Aminophenyl β-D-cellobioside has been investigated for its potential as an antibiotic agent. Research indicates that it can inhibit the growth of Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. The compound acts by targeting specific proteins involved in bacterial motility and biofilm formation, such as type IV pili and lectin LecA. Inhibition of these proteins can significantly reduce biofilm formation and enhance the efficacy of existing antibiotics against tolerant bacteria .

Case Study: Inhibition of Biofilm Formation

- Objective : To evaluate the effectiveness of 4-Aminophenyl β-D-cellobioside in preventing biofilm formation by Pseudomonas aeruginosa.

- Methodology : A series of assays were conducted to assess bacterial adherence and motility in the presence of the compound.

- Findings : The results demonstrated a marked reduction in biofilm density and bacterial motility, suggesting that 4-Aminophenyl β-D-cellobioside could be a valuable addition to antibiotic therapies aimed at chronic infections .

Enzymatic Applications

In enzymology, 4-Aminophenyl β-D-cellobioside serves as a substrate for various glycosidases, particularly those involved in cellulose degradation. It is utilized to characterize the activity of enzymes such as endoglucanase and β-glucosidase from different microbial sources. These enzymes play a crucial role in biomass conversion processes, making this compound essential for biofuel research .

Table 1: Enzymatic Activity Characterization

Medicinal Chemistry Applications

The compound's structural properties make it a candidate for drug development, particularly in creating conjugates with therapeutic proteins. The diazotization of 4-aminophenyl groups allows for the synthesis of protein-carbohydrate conjugates that can enhance drug delivery mechanisms or target specific tissues more effectively .

Case Study: Protein-Carbohydrate Conjugates

- Objective : To synthesize conjugates using 4-Aminophenyl β-D-cellobioside for targeted drug delivery.

- Methodology : The compound was reacted with therapeutic proteins through diazotization, followed by purification and characterization.

- Findings : The resulting conjugates exhibited improved binding affinity and specificity towards target cells, indicating potential for use in cancer therapy .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHWUNNDLIWPAO-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.